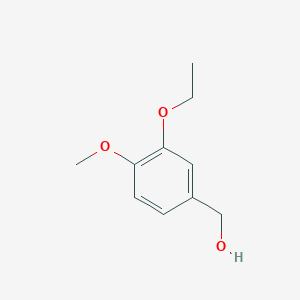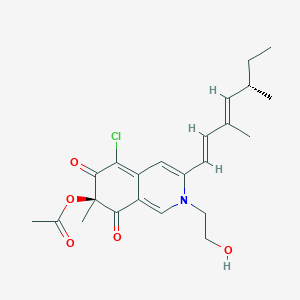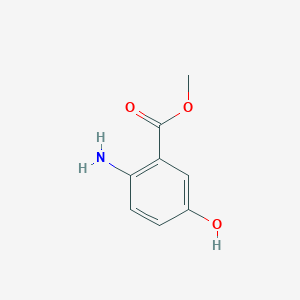
Methyldiphenylvinylsilane
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Methyldiphenylvinylsilane is characterized by a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings . The structure analysis of organic compounds like Methyldiphenylvinylsilane often involves understanding the links between energies, structures, and chemical or physical properties .Physical And Chemical Properties Analysis
Methyldiphenylvinylsilane has a density of 1.0±0.1 g/cm3, a boiling point of 281.0±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 49.9±3.0 kJ/mol and a flash point of 109.5±13.4 °C . The index of refraction is 1.554, and the molar refractivity is 73.9±0.4 cm3 .Applications De Recherche Scientifique
Protective Coatings for Metals : Polysiloxanes, which can include methyldiphenylvinylsilane, are used for creating protective coatings on metals like Fe 430 B structural steel. These coatings are effective against corrosion, wear, and chemical attack, making them valuable for extending the lifespan of metal structures (Barletta, Gisario, Puopolo, & Vesco, 2015).
Food Packaging Applications : Methyldiphenyl diisocyanate (MDI), a derivative of methyldiphenylvinylsilane, improves the wettability and adhesion of poly(lactic acid)/chitosan coatings on PLA films. These coatings are suitable for bio-based multilayer films used in food packaging, offering enhanced physical properties and sustainability (Gartner, Li, & Almenar, 2015).
Optoelectronic Device Applications : Modifications in the aryl moiety of poly(methylphenylsilane), a relative of methyldiphenylvinylsilane, enable tailoring of properties crucial for optoelectronic devices. These include band gap energy levels and redox stability, essential for the interaction with semiconducting inorganic substrates (Cleij, King, & Jenneskens, 2000).
High-Performance Electronic Devices : Polysilanes, which can be derived from methyldiphenylvinylsilane, are researched for various optoelectronic applications. Chemical modifications of these polysilanes, such as attaching organic segments, can induce new properties and improve solubility, opening new possibilities in electronics (Săcărescu, Mangalagiu, Simionescu, Săcărescu, & Ardeleanu, 2008).
Energy Transfer Applications in Electroluminescence : Efficient energy transfer between various polysilanes, including derivatives of methyldiphenylvinylsilane, can be utilized in electroluminescence. This includes the potential for creating white electroluminescence by mixing different dye molecules (Kamata, Terunuma, Ishii, Satoh, Aihara, Yaoita, & Tonsyo, 2003).
Propriétés
IUPAC Name |
ethenyl-methyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEXJPXBFISZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyldiphenylvinylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



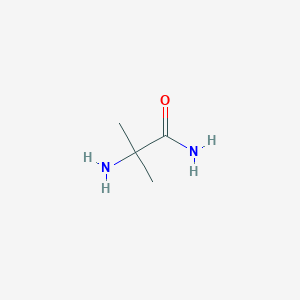
![7-chloro-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B190126.png)
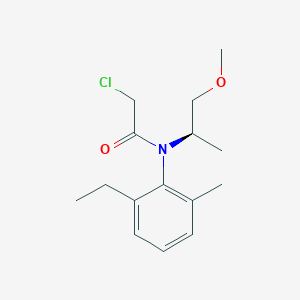
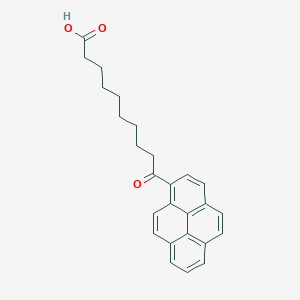
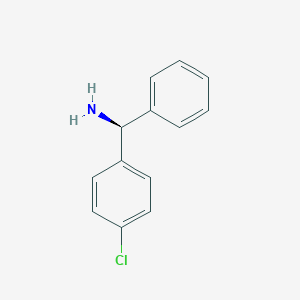
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)

